3-Cyclopropyl-6-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine is a complex organic compound with significant potential in medicinal chemistry. Its CAS Number is 2097899-85-7, and it has a molecular formula of with a molecular weight of 419.6 g/mol . This compound belongs to the class of heterocyclic compounds, specifically pyridazines, which are characterized by their unique nitrogen-containing ring structures.
The synthesis of 3-Cyclopropyl-6-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine typically involves multi-step synthetic routes. The process generally begins with the formation of the piperazine derivative, followed by cyclization to form the pyridazine core.
The molecular structure of 3-Cyclopropyl-6-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine features a pyridazine ring substituted at the 6-position with a piperidine moiety that is further substituted with a piperazine group. The presence of the cyclopropyl group adds to its structural complexity.
The compound can participate in various chemical reactions due to its functional groups:
Reactions often require specific conditions such as temperature control, inert atmospheres, and the use of solvents like dichloromethane or acetonitrile to achieve desired outcomes efficiently.
The mechanism of action for 3-Cyclopropyl-6-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine is primarily linked to its interaction with biological targets such as receptors or enzymes.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture, necessitating careful storage.
Further studies are required to fully characterize its physical properties, particularly under varying environmental conditions.
3-Cyclopropyl-6-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine has several potential scientific applications:
The retrosynthetic deconstruction of this structurally complex molecule leverages strategic disconnections at amide bonds and C-N linkages to simplify the synthesis into three key synthons: a pyridazine core, a piperidine intermediate, and a 2,3-dimethylphenylpiperazine fragment. The primary disconnection occurs at the amide linkage between the piperidine and piperazine moieties, revealing N-Boc-piperidine-3-carboxylic acid and 1-(2,3-dimethylphenyl)piperazine as advanced intermediates. A secondary disconnection targets the C-N bond between the pyridazine ring and piperidine nitrogen, suggesting 3-cyclopropyl-6-chloropyridazine as the electrophilic precursor for nucleophilic displacement. The cyclopropyl group is traced to cyclopropanecarboxylic acid derivatives or cyclopropylmagnesium halides for late-stage introduction [1] [6].
This approach capitalizes on the electron-deficient character of the pyridazine ring, which facilitates nucleophilic aromatic substitution (SNAr) at the 3- and 6-positions. Piperidine nitrogen alkylation typically precedes piperazine acylation to prevent N-acylation side reactions. The steric profile imposed by the cyclopropyl substituent necessitates regioselective coupling strategies to avoid undesired isomer formation during pyridazine ring assembly [6] [9].
Table 1: Strategic Bond Disconnections in Retrosynthetic Analysis
Bond Disconnected | Resulting Synthons | Reconnection Method |
---|---|---|
Piperidine-Piperazine amide bond | Piperidine-3-carboxylic acid, N-(2,3-dimethylphenyl)piperazine | Carbodiimide-mediated amidation |
Pyridazine C6-piperidine N bond | 3-Cyclopropyl-6-chloropyridazine, 3-(piperidin-1-yl)piperidine | Nucleophilic aromatic substitution |
Pyridazine C3-cyclopropyl bond | 6-Chloropyridazin-3(2H)-one, Cyclopropylboronic acid | Suzuki-Miyaura cross-coupling |
Pyridazine ring construction employs Pd-catalyzed methodologies that enable regioselective introduction of the cyclopropyl group at the 3-position. The Suzuki-Miyaura cross-coupling between 3-bromo-6-chloropyridazine and cyclopropylboronic acid demonstrates optimal regiocontrol under catalyst systems comprising Pd(PPh₃)₄ and aqueous sodium carbonate in toluene/ethanol mixtures (3:1) at 80°C for 12 hours, achieving 75-82% yields. This method outperforms Stille coupling with tributylcyclopropylstannane, which presents challenges in tin residue removal during pharmaceutical synthesis [6] [9].
For the key C-N bond formation at the pyridazine 6-position, Pd-catalyzed Buchwald-Hartwig amination replaces traditional SNAr when electron-donating substituents diminish substrate reactivity. Catalyst systems featuring Pd₂(dba)₃/XPhos with Cs₂CO₃ base in toluene at 100°C achieve 89% conversion with 1-(tert-butoxycarbonyl)piperidin-4-amine. However, scale-up challenges associated with palladium removal have motivated alternative metal-free approaches using LiHMDS (lithium bis(trimethylsilyl)amide) as a strong non-nucleophilic base, facilitating SNAr on 3-cyclopropyl-6-fluoropyridazine derivatives at ambient temperature [6] [10].
Table 2: Optimization of Pyridazine Coupling Reactions
Reaction Type | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Suzuki coupling (Cyclopropylation) | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH (3:1), 80°C, 12h | 82 | >98:2 (C3 vs C6) |
Buchwald-Hartwig amination | Pd₂(dba)₃/XPhos, Cs₂CO₃, Toluene, 100°C, 24h | 89 | N/A |
LiHMDS-mediated SNAr | LiHMDS, THF, -78°C to RT, 4h | 76 | Exclusive C6 substitution |
Piperazine derivatization employs two complementary strategies: nucleophilic acyl substitution for amide bond formation and Buchwald-Hartwig amination for direct aryl coupling. The target molecule's 2,3-dimethylphenylpiperazine fragment is synthesized via copper-catalyzed Ullmann-type coupling between 1-bromo-2,3-dimethylbenzene and unprotected piperazine under microwave irradiation (150°C, 30 min), yielding 78% of the N-arylpiperazine with minimal diarylation byproducts (<5%). This approach circumvents the need for N-protection/deprotection sequences required in SNAr routes with electron-deficient aryl halides [2] [3].
Carboxamide formation between the piperidine carboxylic acid and N-arylpiperazine employs carbodiimide activation. Optimization studies reveal that EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in dichloromethane provides superior yields (91%) compared to acid chloride methodologies (72-75%), which suffer from piperazine over-acylation side products. Critical to success is the sequential addition protocol: pre-activation of the piperidine-3-carboxylic acid for 30 minutes before slow addition of the piperazine nucleophile at 0°C, minimizing competitive bis-acylation [9] [10].
Table 3: Comparative Analysis of Piperazine Acylation Methods
Activation Method | Base/Solvent | Reaction Time | Yield (%) | Impurity Profile |
---|---|---|---|---|
EDCI/HOBt | DIPEA, DCM, 0°C→RT | 12h | 91 | <3% bis-acylation |
Acid chloride | Pyridine, THF, 0°C→RT | 2h | 75 | 8-12% bis-acylation |
In situ TCFH activation | NMM, MeCN, RT | 4h | 85 | <5% bis-acylation |
Regioselective introduction of the cyclopropyl group leverages transition metal-catalyzed cross-coupling or direct cyclopropanation of pyridazine precursors. Kumada coupling between 3-bromo-6-chloropyridazine and cyclopropylmagnesium bromide in the presence of Fe(acac)₃ (iron(III) acetylacetonate) demonstrates exceptional functional group tolerance, achieving 85% yield with complete retention of the C6 chloride for subsequent piperidine substitution. This method proves superior to Negishi coupling with cyclopropylzinc chloride, which requires stoichiometric Pd catalysis and sensitive anhydrous conditions [6] [9].
For late-stage cyclopropanation, the Simmons-Smith reaction on 6-(piperidin-1-yl)pyridazine-3-vinyl derivatives employs diethylzinc/diiodomethane in dichloroethane at 40°C, producing the cyclopropane-fused pyridazine in 68% yield. However, this approach generates diastereomeric mixtures (dr 1.5:1) requiring chromatographic separation, making it less desirable than pre-formed cyclopropyl coupling for stereocontrol. The electron-withdrawing nature of the pyridazine ring significantly enhances cyclopropane stability against ring-opening reactions observed in aliphatic systems, as confirmed by stability studies showing >95% integrity after 72 hours at pH 2-9 [9].
Table 4: Cyclopropanation Method Comparison
Method | Reaction Conditions | Yield (%) | Stereoselectivity | Compatibility with Pyridazine Halogens |
---|---|---|---|---|
Kumada coupling | Fe(acac)₃, THF, 0°C→RT, 2h | 85 | N/A (single isomer) | Retains C6 chloride |
Simmons-Smith cyclopropanation | Et₂Zn/CH₂I₂, DCE, 40°C, 8h | 68 | 1.5:1 dr | Requires vinyl precursor |
Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 82 | N/A (single isomer) | Retains C6 chloride |
Orthogonal protection schemes prevent undesired side reactions during the sequential functionalization of piperidine and piperazine nitrogens. The tert-butoxycarbonyl (Boc) group demonstrates optimal performance for piperidine nitrogen protection during pyridazine substitution, as it withstands SNAr conditions (K₂CO₃, DMF, 80°C) while being readily cleaved by TFA (trifluoroacetic acid) in dichloromethane without affecting the piperazine ring. Comparative studies reveal that carbamate-based protections (Boc, Fmoc) outperform tosyl or benzyl groups due to their crystallinity and clean deprotection profiles [2] [4].
For piperazine protection during carboxylic acid activation on the piperidine fragment, the di-tert-butyl dicarbonate (Boc₂O) strategy proves incompatible due to N-Boc piperazine's reduced nucleophilicity in amidation. Instead, acid-labile protecting groups like tert-butyl carbamate allow sequential deprotection after amide bond formation. The optimized sequence follows: (1) Boc-protection of piperidine nitrogen; (2) SNAr with 3-cyclopropyl-6-chloropyridazine; (3) TFA-mediated Boc removal; (4) EDCI/HOBt-mediated coupling with N-Boc-piperazine; (5) selective removal of the piperazine Boc group with HCl/dioxane; (6) final Ullmann coupling with 1-bromo-2,3-dimethylbenzene. This six-step sequence achieves an overall 42% yield with >99% purity by HPLC [2] [9].
Table 5: Protection Group Performance in Synthesis
Protection Group | Compatibility with SNAr | Deprotection Conditions | Undesired Side Reactions | Overall Yield in Sequence (%) |
---|---|---|---|---|
N-Boc (piperidine) | Stable | TFA/DCM (0°C, 1h) | None | 42 |
N-Fmoc (piperidine) | Partial cleavage | Piperidine/DMF, 2h | Amine alkylation | 28 |
N-Cbz (piperidine) | Stable | H₂/Pd-C, MeOH | Pyridazine ring reduction | 35 |
N-Boc (piperazine) | Stable | HCl/dioxane | None | 45 |
Compounds Mentioned:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1